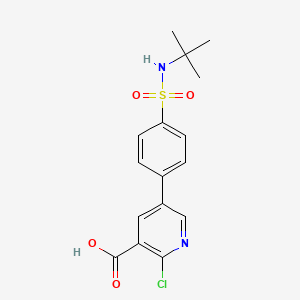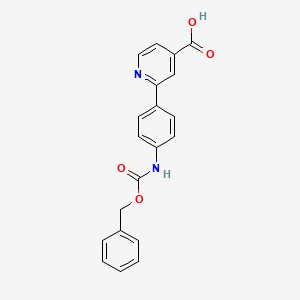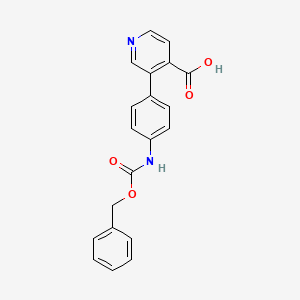![molecular formula C17H18N2O4S B6395550 6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261990-09-3](/img/structure/B6395550.png)
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, or 6-PPSPA, is an organic compound that has been studied for its potential applications in various fields of scientific research. This compound is a derivative of picolinic acid, which is an organic acid found in plants, animals, and fungi. 6-PPSPA has been found to possess unique properties that make it an ideal candidate for use in a variety of experiments.
科学研究应用
6-PPSPA has been studied for its potential applications in various fields of scientific research. In particular, this compound has been found to be useful in the study of enzyme activity, protein-protein interactions, and the metabolism of drugs. Additionally, 6-PPSPA has been used in the study of gene expression, signal transduction, and the regulation of gene expression. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body.
作用机制
The mechanism of action of 6-PPSPA is not fully understood. However, it is known that this compound has the ability to bind to various molecules, including proteins, nucleic acids, and small molecules. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 6-PPSPA has been found to interact with various enzymes, including phosphodiesterases, cyclooxygenases, and proteases. These interactions are thought to be responsible for the compound's ability to modulate cellular processes.
Biochemical and Physiological Effects
6-PPSPA has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 6-PPSPA has been found to modulate the activity of various proteins, including the transcription factor NF-κB and the kinase Akt. This compound has also been found to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
6-PPSPA has a number of advantages for use in laboratory experiments. This compound is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to the use of 6-PPSPA in laboratory experiments. This compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions. Additionally, the binding of this compound to various molecules can be difficult to control.
未来方向
There are a number of potential future directions for 6-PPSPA research. This compound could be further studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body. Additionally, 6-PPSPA could be studied for its potential use in the development of novel therapeutics, as it has been found to modulate the activity of various proteins and enzymes. Finally, this compound could be further studied for its potential applications in the study of gene expression, signal transduction, and the regulation of gene expression.
合成方法
6-PPSPA can be synthesized through a multi-step process that begins with the reaction of 4-piperidin-1-ylsulfonyl chloride and 6-chloro-3-pyridinol. This reaction results in the formation of 6-chloro-4-piperidin-1-ylsulfonyl-3-pyridinol. This intermediate is then reacted with paraformaldehyde and potassium carbonate to form 6-PPSPA. This synthesis method has been reported to be efficient and cost-effective, allowing for the production of the compound in large quantities.
属性
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-6-4-5-15(18-16)13-7-9-14(10-8-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVXQAEHPYSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)



![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)